molecular formula C9H5F3O B1519303 1-Ethynyl-2-(trifluoromethoxy)benzene CAS No. 886363-40-2

1-Ethynyl-2-(trifluoromethoxy)benzene

Cat. No. B1519303
CAS RN: 886363-40-2
M. Wt: 186.13 g/mol
InChI Key: QWFMOKRCLHCPSJ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 886363-40-2 and a molecular weight of 186.13 . It is a liquid at room temperature .


Molecular Structure Analysis

The linear formula of this compound is C9H5F3O . The InChI code is 1S/C9H5F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 166.8±40.0 °C at 760 mmHg, and a vapour pressure of 2.3±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.7±3.0 kJ/mol, and the flash point is 60.8±23.2 °C . The compound has a molar refractivity of 40.5±0.4 cm^3, a polar surface area of 9 Å^2, and a molar volume of 146.2±5.0 cm^3 .

Scientific Research Applications

1. Sensing Applications

1-Ethynyl-2-(trifluoromethoxy)benzene and similar compounds have been utilized in the development of sensors. For instance, an organometallic building block incorporating Pt-ethynyl functionality has been synthesized, leading to the creation of luminescent macrocycles. These macrocycles demonstrate fluorescence quenching in the presence of picric acid, a common constituent of explosives, suggesting their potential as selective sensors for picric acid detection at the ppb level. Additionally, the solid-state quenching of fluorescent intensity of these compounds upon exposure to saturated vapor of picric acid highlights their applicability in infield applications (Samanta & Mukherjee, 2013).

2. Electrochromic Applications

Compounds related to this compound have been synthesized and used to create electrochromic metal complex nanosheets. These nanosheets, when deposited on an indium tin oxide electrode, undergo reversible and robust redox reactions, resulting in a distinctive color change. This electrochromism has been demonstrated in a solidified device, indicating the potential for practical applications in devices that require color changes based on electrical input (Takada et al., 2015).

3. Polymer Synthesis

This compound derivatives have been used as monomers for the synthesis of cross-linked polymers. For example, the synthesis and X-ray structural investigation of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene, a compound with similarities to this compound, has been carried out. This compound is a trifunctional monomer for creating cross-linked polymers, and its crystal structure provides insights into the potential for cyclotrimerization, useful in polymer synthesis (Lindeman et al., 1993).

4. Electrochemical Applications

The modification of graphitic surfaces with azide, including compounds with 1-ethynyl-4-(trifluoromethyl)benzene, for the covalent attachment of alkyne-terminated molecules, has been explored. These modified surfaces have shown potential in electrochemical applications, evidenced by voltammetric and XPS analyses. The stable surface coverage achieved through this process suggests applications in areas where stable, modified electrode surfaces are required (Devadoss & Chidsey, 2007).

Safety and Hazards

The safety information for 1-Ethynyl-2-(trifluoromethoxy)benzene includes the following hazard statements: H227, H315, H319, H335 . The precautionary statements are P305+P351+P338 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8C .

properties

IUPAC Name

1-ethynyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFMOKRCLHCPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654132
Record name 1-Ethynyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886363-40-2
Record name 1-Ethynyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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